

# Pralatrexate: A Comprehensive Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: *Nickelous;disulfamate;tetrahydrate*

CAS No.: *124594-15-6*

Cat. No.: *B044747*

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An In-depth Review of the Chemistry, Pharmacology, and Safety Profile of a Novel Antifolate

## Introduction

Pralatrexate, with the CAS number 146464-95-1, is a pivotal antineoplastic agent that has significantly impacted the treatment landscape for certain hematological malignancies.[1][2][3] It is a folate analog metabolic inhibitor, specifically designed for enhanced cellular uptake and retention in tumor cells.[4][5][6] This guide provides a comprehensive overview of Pralatrexate, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical characteristics, mechanism of action, pharmacological profile, and critical safety data to support its effective and safe utilization in research and clinical settings.

## Chemical and Physical Properties

Pralatrexate is a pteridine derivative, chemically described as N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-L-glutamic acid.[7] It is a complex small molecule with a molecular weight of 477.47 g/mol and a molecular formula of C<sub>23</sub>H<sub>23</sub>N<sub>7</sub>O<sub>5</sub>. [4]

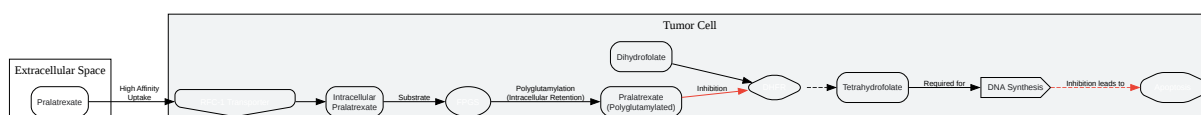
Property	Value	Source
CAS Number	146464-95-1	[5][7]
Molecular Formula	C23H23N7O5	[4][8]
Molecular Weight	477.47 g/mol	[4]
IUPAC Name	(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid	[9]
Synonyms	PDX, 10-Propargyl-10-deazaaminopterin, Folotyn	[5][7]
Solubility	Soluble in DMSO (>23.85 mg/mL), insoluble in water and ethanol.	[9]
Physical Appearance	Not specified in the provided results.	

## Mechanism of Action: A Targeted Approach to Cancer Therapy

Pralatrexate's efficacy stems from its role as a potent antifolate. It functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[6][8][10] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a necessary cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[6] By blocking this enzyme, Pralatrexate disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[5][11][12]

A key feature that distinguishes Pralatrexate from other antifolates like methotrexate is its higher affinity for the reduced folate carrier-1 (RFC-1).[1][8] RFC-1 is a protein that is often overexpressed on the surface of malignant cells and is responsible for transporting folates into the cell.[6][8] This enhanced affinity allows for preferential uptake of Pralatrexate into tumor cells.[6]

Once inside the cell, Pralatrexate is a more potent substrate for folylpolyglutamate synthetase (FPGS) compared to methotrexate.[8] FPGS catalyzes the addition of glutamate residues to the drug, a process known as polyglutamylation.[6] This modification traps Pralatrexate within the cell, increasing its intracellular concentration and prolonging its inhibitory effect on DHFR. [4][6]



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Caption: Mechanism of action of Pralatrexate.

## Pharmacology and Clinical Development

Pralatrexate was approved by the U.S. Food and Drug Administration (FDA) in September 2009 for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[3][8][13] This approval marked a significant advancement, as it was the first drug specifically indicated for this aggressive form of non-Hodgkin's lymphoma.[3]

The clinical development of Pralatrexate was driven by preclinical data demonstrating its superior activity compared to other antifolates in lymphoma models.[1] Clinical trials have been instrumental in defining a safe dosage and establishing the safety profile of the drug.[1] Ongoing research is exploring the potential of Pralatrexate in combination with other chemotherapeutic agents for various hematological malignancies and solid tumors, including non-small-cell lung cancer.[1][8][10]

## Safety and Handling

As a cytotoxic agent, Pralatrexate must be handled with appropriate precautions. The following information is crucial for ensuring the safety of laboratory and clinical personnel.

## Hazard Identification

Pralatrexate is classified with the following hazards:

- Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled. [\[7\]](#)
- Germ Cell Mutagenicity: May cause genetic defects. [\[7\]](#)
- Carcinogenicity: Suspected of causing cancer. [\[7\]](#)
- Reproductive Toxicity: May damage fertility or the unborn child. [\[7\]](#)
- Skin and Eye Irritation: Causes skin irritation and serious eye irritation. [\[7\]](#)

## Personal Protective Equipment (PPE) and Handling

- Gloves and Protective Clothing: Use of gloves and other protective clothing is recommended when handling Pralatrexate. [\[14\]](#)
- Ventilation: Ensure adequate ventilation to minimize inhalation exposure. [\[7\]](#)
- Contact: If the drug comes into contact with skin or mucosa, the affected area should be washed immediately and thoroughly with soap and water, and mucous membranes should be flushed with water. [\[14\]](#)

## First-Aid Measures

- Inhalation: If inhaled, move the person to fresh air.
- Skin Contact: Immediately wash with soap and water.
- Eye Contact: Rinse cautiously with water for several minutes.
- Ingestion: If swallowed, seek immediate medical attention.

## Adverse Effects and Toxicity

The most common adverse effects associated with Pralatrexate treatment include:

- Mucositis (inflammation of the mucous membranes)[14][15]
- Thrombocytopenia (low platelet count)[14]
- Nausea[14]
- Fatigue[14]

Other frequently reported adverse reactions include anemia, constipation, fever, edema, cough, and diarrhea.[14] Serious adverse effects can include sepsis, febrile neutropenia, dehydration, and dyspnea.[14]

## Experimental Protocols

### In Vitro Antiproliferative Assay

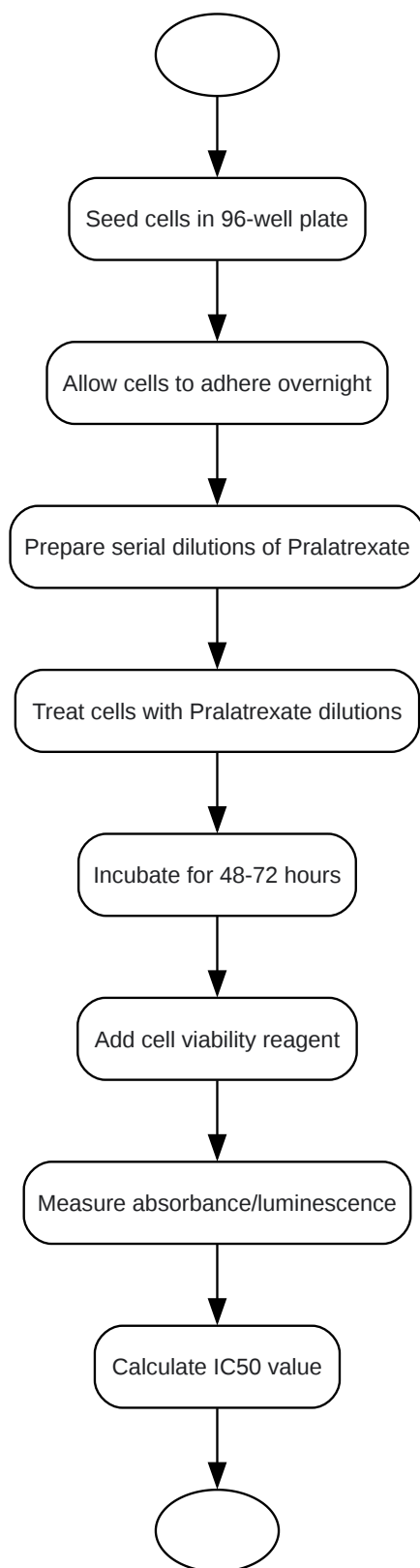
This protocol outlines a general procedure for assessing the antiproliferative activity of Pralatrexate against cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., PC3, HT29)[9]
- Appropriate cell culture medium and supplements
- Pralatrexate stock solution (dissolved in DMSO)[9]
- 96-well cell culture plates
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Drug Treatment:** Prepare serial dilutions of Pralatrexate in cell culture medium. Remove the old medium from the wells and add the Pralatrexate dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Viability Assessment:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance or luminescence using a plate reader. Calculate the IC<sub>50</sub> value, which is the concentration of Pralatrexate that inhibits cell growth by 50%.



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Caption: In vitro antiproliferative assay workflow.

## Synthesis Overview

The synthesis of Pralatrexate is a multi-step process that requires precise control of reaction conditions to achieve the desired purity and yield.<sup>[10]</sup> While detailed synthetic routes are proprietary, the general approach involves the coupling of key intermediates. Several patented processes describe the preparation of 10-propargyl-10-deazaaminopterin and its intermediates.<sup>[11]</sup> The complexity of the synthesis underscores the importance of sourcing the compound from reputable suppliers for research and development purposes.<sup>[10]</sup>

## Conclusion

Pralatrexate is a significant therapeutic agent in the treatment of peripheral T-cell lymphoma, with a well-defined mechanism of action that offers a targeted approach to cancer therapy. Its unique properties, including high-affinity uptake and enhanced intracellular retention, distinguish it from other antifolates. A thorough understanding of its chemical properties, pharmacology, and safety profile is essential for its continued development and application. This guide provides a foundational resource for professionals in the field, enabling informed decision-making in both research and clinical contexts.

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